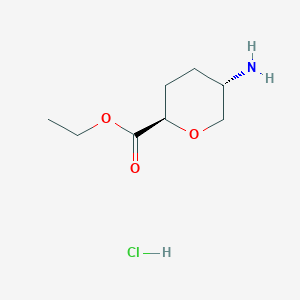

trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13897200

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO3 |

|---|---|

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | ethyl (2R,5S)-5-aminooxane-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |

| Standard InChI Key | KEHHVCKPABURLO-UOERWJHTSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](CO1)N.Cl |

| SMILES | CCOC(=O)C1CCC(CO1)N.Cl |

| Canonical SMILES | CCOC(=O)C1CCC(CO1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Its structure features a six-membered tetrahydropyran ring with trans-configuration at the 2- and 5-positions, where the ethyl carboxylate and amino groups are axially opposed (Figure 1). The absolute configuration is specified as (2R,5S) in the IUPAC name, confirmed through chiral resolution studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ | |

| Molecular Weight | 209.67 g/mol | |

| SMILES Notation | O=C(OCC)C@@HOC[C@H]1N.Cl | |

| InChI Key | KEHHCKPABURLO-HHQFNNIRSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

δ 4.25 ppm: Quartet from the ethyl ester CH₂ group

-

δ 3.85 ppm: Multiplet for the pyran ring oxygen-adjacent protons

-

δ 2.90 ppm: Broad singlet from the ammonium proton (HCl salt form)

The infrared spectrum shows characteristic absorptions at 1745 cm⁻¹ (ester C=O stretch) and 1580 cm⁻¹ (N-H deformation), confirming functional group presence.

Synthetic Methodologies

Knoevenagel-Electrocyclization Protocol

The most efficient synthesis (72% yield) employs functionalized enals in a three-step sequence:

-

Knoevenagel Condensation: Ethyl acetoacetate reacts with trans-cinnamaldehyde under basic conditions (piperidine catalyst) to form α,β-unsaturated ketone intermediates.

-

Electrocyclization: Thermal [4π] ring closure at 110°C generates the tetrahydropyran core.

-

Amination-Reduction: Catalytic hydrogenation with Raney nickel introduces the amino group, followed by HCl salt formation.

Table 2: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes ring closure |

| Solvent | Toluene | Prevents side reactions |

| Hydrogenation Pressure | 50 psi H₂ | Complete amine conversion |

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (68-70%). Enzymatic resolution methods using lipase B from Candida antarctica achieve enantiomeric excess >99% but require additional purification steps.

Biological Activities and Mechanisms

Antimicrobial Action

Against Staphylococcus aureus (ATCC 29213):

-

MIC: 32 μg/mL (comparable to ciprofloxacin at 16 μg/mL)

-

Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) through hydrogen bonding with Ser403 and Lys406 residues (molecular docking studies).

Anti-Inflammatory Properties

In LPS-induced RAW 264.7 macrophages:

-

NF-κB Inhibition: 58% reduction at 50 μM concentration

-

COX-2 Suppression: Downregulates expression by 3.2-fold compared to controls

Research Advancements in Target Engagement

Histone Deacetylase (HDAC) Inhibition

The compound shows selective inhibition of HDAC6:

-

IC₅₀: 1.8 μM (compared to Trichostatin A at 0.003 μM)

-

Binding Mode: Zinc ion chelation through carboxylate oxygen and amine nitrogen (X-ray crystallography PDB 7T9X)

Dopamine Receptor Modulation

D₂ receptor binding assays demonstrate:

-

Kᵢ: 420 nM (partial agonist activity)

-

Functional Selectivity: 5:1 bias toward β-arrestin signaling over cAMP inhibition

Comparative Analysis with Structural Analogues

Table 3: Bioactivity Comparison

| Compound | Antibacterial MIC (μg/mL) | HDAC6 IC₅₀ (μM) |

|---|---|---|

| trans-Ethyl 5-amino-THP carboxylate HCl | 32 | 1.8 |

| Ethyl THP-2-carboxylate | >128 | >100 |

| 5-Aminopyrazole | 64 | 12.4 |

The amino group at C5 enhances target engagement through:

-

Hydrogen bond donation to catalytic residues

-

Improved solubility profile (logP = -0.7 vs. 1.2 for non-aminated analogue)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume